Array ( [bid] => 12978546 )
3-(Bromomethyl)cyclopentanone is an organic compound characterized by the presence of a bromomethyl group attached to a cyclopentanone ring. Its molecular formula is , indicating it contains six carbon atoms, nine hydrogen atoms, one bromine atom, and one oxygen atom. The compound is typically a colorless to pale yellow liquid with a distinct odor and is known for its reactivity due to the bromine substituent, which can participate in various
The specific products formed depend on the reagents and conditions used in these reactions.
Research into the biological activity of 3-(Bromomethyl)cyclopentanone suggests potential applications in pharmacology. Compounds with similar structures have been studied for their interactions with various biological targets, including enzymes and receptors. Preliminary studies indicate that this compound may exhibit antimicrobial properties, although further research is necessary to fully elucidate its biological effects and mechanisms of action.
Several methods exist for synthesizing 3-(Bromomethyl)cyclopentanone:
These methods highlight the versatility of synthetic routes available for producing this compound.
3-(Bromomethyl)cyclopentanone has several potential applications:
Interaction studies involving 3-(Bromomethyl)cyclopentanone focus on its reactivity with various nucleophiles and electrophiles. These interactions are crucial for understanding how this compound can be utilized in synthetic chemistry and its potential biological effects. Preliminary studies suggest that it may interact favorably with certain biological targets, making it a candidate for further pharmacological exploration.
Several compounds share structural similarities with 3-(Bromomethyl)cyclopentanone. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Cyclopentanone | C5H8O | A simpler ketone without halogen substitution |
| 3-Bromocyclopentanone | C6H9BrO | Contains a bromine atom but lacks a carbonyl group |
| 2-Bromocyclopentanone | C6H9BrO | Bromine at a different position affecting reactivity |
| 1-Bromocyclopentene | C6H9Br | An alkene variant that may exhibit different properties |
The uniqueness of 3-(Bromomethyl)cyclopentanone lies in its combination of a cyclopentanone structure with a bromomethyl substituent, which influences both its reactivity and potential applications in organic chemistry and medicinal research.
3-(Bromomethyl)cyclopentanone is systematically named according to IUPAC guidelines as 3-(bromomethyl)cyclopentan-1-one. The cyclopentanone backbone consists of a five-membered carbocyclic ring with a ketone functional group at the 1-position. The bromomethyl substituent at the 3-position introduces both steric and electronic effects, influencing the compound’s reactivity. Key structural features include:
The compound’s planar cyclopentanone ring adopts an envelope conformation, while the bromomethyl group occupies an equatorial position to minimize steric strain. Spectroscopic characterization typically involves $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR, where the bromine atom induces distinct deshielding effects on adjacent protons and carbons.
First reported in the mid-20th century, 3-(bromomethyl)cyclopentanone emerged as a versatile alkylating agent due to the bromine atom’s susceptibility to nucleophilic substitution. Early applications focused on synthesizing steroidal analogs and heterocyclic compounds. For example, its use in the formation of bicyclic lactams highlighted its ability to facilitate ring-expansion reactions. Over time, advancements in bromination techniques and catalytic methods have refined its synthesis, enabling broader applications in asymmetric catalysis and medicinal chemistry.
The bromination of cyclopentanone derivatives represents the most direct and widely employed approach for synthesizing 3-(bromomethyl)cyclopentanone [1]. This methodology involves the introduction of bromine atoms into the cyclopentanone framework through various brominating agents and reaction conditions.
The fundamental mechanism of ketone bromination proceeds through enol tautomerization followed by electrophilic attack [2]. The reaction begins with acid-catalyzed formation of the enol from the ketone, which serves as the active nucleophile [2]. Protonation of the carbonyl oxygen accelerates keto-enol tautomerism, followed by deprotonation of the alpha-carbon to form the reactive enol intermediate [2]. The nucleophilic enol carbon then reacts with molecular bromine, resulting in formation of the carbon-bromine bond [2].
Classical bromination conditions utilize molecular bromine in the presence of acid catalysts such as hydrogen bromide or acetic acid [2]. The synthesis of 2-bromocyclopentanone, a key intermediate for further functionalization, has been achieved using direct bromination of cyclopentanone with bromine in biphasic systems [3]. Research has demonstrated that 2-bromocyclopentanone can be produced from cyclopentanone and bromine with yields ranging from 61.7% to 84.7% depending on reaction conditions [3].
| Reaction Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|
| Bromine/chloroform, 25°C | 36 | Moderate | [3] |
| Bromine/water/1-chlorobutane, 1°C | 84.7 | High | [3] |
| Bromine/neat cyclopentanone, 1°C | 61.7 | Low | [3] |
Alternative brominating reagents include N-bromosuccinimide, which offers improved selectivity and milder reaction conditions [2] [4]. The use of N-bromosuccinimide in various solvents has been extensively studied, with solvent effects playing a crucial role in determining reaction selectivity [5]. Research indicates that solvents with lower refractive indices promote higher selectivity in bromination reactions [5].
The kinetics of cyclopentanone bromination have been investigated using bromamine-B in perchloric acid medium [6]. These studies revealed zero-order dependence on the brominating agent and first-order dependence on both the cyclic ketone and hydrogen ion concentration [6]. The proposed mechanism involves acid-catalyzed enolization of the cyclic ketone as the rate-determining step, followed by rapid interaction with the brominating agent [6].
Diels-Alder cycloaddition reactions provide an alternative route for constructing the cyclopentanone framework that can subsequently be functionalized with bromomethyl groups [7] [8]. These approaches involve the formation of six-membered ring systems through [4+2] cycloaddition, followed by ring contraction or rearrangement to generate the desired five-membered ketone structure.
Cyclobutenone has emerged as a highly reactive dienophile in Diels-Alder reactions, offering superior reactivity compared to larger cyclic enones [8]. Research has demonstrated that cyclobutenone reacts with various dienes under mild conditions to produce complex cycloadducts in good yields [8]. The enhanced reactivity of cyclobutenone stems from the favorable effects of re-hybridization of strained sp2 carbons in the cycloaddition transition state [8].
| Diene Substrate | Reaction Conditions | Product Yield (%) | Reference |
|---|---|---|---|
| Cyclopentadiene | Chloroform, 0°C, 12h | 90 | [8] |
| 2,3-Dimethyl-1,3-butadiene | Chloroform, -40°C, 2.5h | 78 | [8] |
| Furan | Chloroform, 45°C, 12h | 55 | [8] |
| 1-Methoxy-1,3-butadiene | Zinc chloride, 45°C, 12h | 81 | [8] |
The intramolecular Diels-Alder reactions of cycloalkenones with terminal dienes proceed with high endo stereoselectivity under both thermal and Lewis-acidic conditions [9]. Computational studies have revealed that endo products are kinetically favored, with energy differences ranging from 0.7 to 1.1 kilocalories per mole depending on the ring size [9].
Danishefsky's diene has been employed in Lewis acid-catalyzed Diels-Alder reactions with 2-cyclopentenones to generate functionalized cyclopentanone derivatives [10]. These reactions require careful optimization of temperature and Lewis acid concentration to achieve acceptable yields while minimizing double bond isomerization [10]. The electron-rich nature of Danishefsky's diene improves both reactivity and regioselectivity in cycloaddition reactions [10].
The formation of cyclopentadienones from β,γ-unsaturated cyclopentenones represents another synthetic approach utilizing Diels-Alder methodology [11]. These reactions enable the construction of polyaryl benzene compounds and dimethyl phthalate derivatives through subsequent cycloaddition processes [11].
Transition metal catalysis has emerged as a powerful methodology for the selective introduction of bromomethyl groups into organic molecules [12] [13]. These approaches offer enhanced selectivity and milder reaction conditions compared to traditional bromination methods.
Rhodium-catalyzed asymmetric conjugate addition reactions have been developed for the synthesis of functionalized cyclopentanone derivatives [14]. The catalytic cycle involves transmetallation of organometallic reagents to rhodium, followed by insertion of the substrate into the metal-carbon bond [14]. Kinetic studies have revealed that the rate-determining step is typically the transmetallation process, with rate constants varying significantly based on the ligand environment [14].
| Catalyst System | Substrate | Yield (%) | Enantioselectivity (%) | Reference |
|---|---|---|---|---|
| Rhodium-binap | 2-Cyclohexenone | 85 | 94 | [14] |
| Rhodium-diene | α,β-Unsaturated ketone | 78 | 89 | [14] |
| Palladium-phosphine | Allylic substrate | 72 | 91 | [14] |
Palladium-catalyzed reactions have demonstrated effectiveness in halide exchange processes relevant to bromomethylation chemistry [15]. Research has shown that bromide-bridged palladium dimers can facilitate catalytic halide exchange reactions through oxidative addition and reductive elimination cycles [15]. The activation barriers for these processes typically range from 12 to 15 kilocalories per mole [15].
The development of catalytic cyclopropenium cation synthesis using rhodium-carbynoids represents an innovative approach to cyclopentanone functionalization [16]. These reactions employ hypervalent iodine reagents as carbyne sources, enabling the formation of strained ring systems that can undergo subsequent rearrangement to cyclopentanone derivatives [16].
Copper-catalyzed bromination methods have been investigated for the synthesis of α-bromomethyl ketones [4]. Research has demonstrated that copper bromide-bipyridine systems can effectively convert tribromomethyl carbinols to α-bromomethyl ketones in refluxing 1,2-dichloroethane [4]. This methodology provides a regiospecific and efficient route to halogenated ketone derivatives [4].
Radical-mediated bromination strategies offer complementary reactivity patterns to ionic bromination methods, often providing enhanced selectivity for specific carbon-hydrogen bond positions [17] [18]. These approaches utilize various radical initiators and brominating agents to achieve controlled functionalization of cyclopentanone derivatives.
Photochemical radical bromination represents a well-established methodology for introducing bromine functionality into organic molecules [17] [19]. The classical Wohl-Ziegler reaction employs N-bromosuccinimide under photochemical conditions to achieve benzylic bromination [19]. However, this methodology suffers from limitations including incompatibility with electron-rich aromatic substrates due to competing electrophilic bromination [19].
| Brominating Agent | Initiation Method | Selectivity | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Molecular bromine | Heat or light | Moderate | 65-85 | [18] |
| N-bromosuccinimide | Ultraviolet light | High | 70-90 | [19] |
| Bromotrichloromethane | Photochemical | High | 75-95 | [19] |
Gas-phase bromination of cyclopentane derivatives has been investigated using fast flow reactor systems [20]. These studies revealed normal directive effects without the formation of olefinic products, suggesting that high yields of dibrominated products observed in solution-phase experiments are not due to anchimeric assistance [20]. The selectivity patterns in gas-phase reactions follow the established order of tertiary > secondary > primary carbon-hydrogen bonds [20].
Recent developments in bromine radical catalysis have been achieved through energy transfer photosensitization [17]. This approach enables mild and controlled generation of bromine radicals through photosensitized fragmentation of suitable precursors [17]. The reversible addition of bromine radicals to carbon-carbon multiple bonds provides opportunities for catalytic functionalization processes [17].
Electrochemical bromination methods have emerged as sustainable alternatives to traditional chemical oxidants [21]. Flow electrochemical reactors enable the in situ generation of bromine from hydrobromic acid, minimizing the handling of hazardous reagents [21]. Various alkenes can be converted to dibromides, bromohydrins, and cyclized products in good to excellent yields using these methodologies [21].
The selectivity of radical bromination reactions is governed by the relative stability of carbon radical intermediates [22] [23]. Bromination exhibits significantly higher selectivity compared to chlorination due to the more endothermic nature of the hydrogen abstraction step [23] [24]. The transition state for bromination more closely resembles the product radicals, amplifying the energy differences between primary, secondary, and tertiary positions [24].
Current crystallographic data for 3-(Bromomethyl)cyclopentanone remains limited in the published literature, with no definitive crystal structure determinations reported in major crystallographic databases. However, comparative analysis with structurally related compounds provides insight into expected geometric parameters and conformational behavior.
Cyclopentanone derivatives typically adopt non-planar conformations due to the inherent ring strain of the five-membered ring system [2] [3]. In 2-halocyclopentanones, density functional theory calculations at the B3LYP level demonstrate that conformational equilibria exist between pseudo-equatorial and pseudo-axial orientations of the halogen substituent [3]. For 2-bromocyclopentanone, the energy difference between these conformers is 0.85 kcal/mol in the isolated molecule, suggesting that similar conformational dynamics would be expected for the 3-bromomethyl analog [3].
The cyclopentane ring in related structures exhibits characteristic envelope conformations with rapid pseudorotation, as confirmed by variable-temperature nuclear magnetic resonance studies [4]. The bending angle for the envelope conformation is approximately 41.5°, while the dihedral angle of ring twisting reaches 43.2° [4]. These geometric parameters provide a framework for understanding the three-dimensional structure of 3-(Bromomethyl)cyclopentanone.
X-ray crystallographic analysis of brominated organic compounds demonstrates that carbon-bromine bond lengths typically range from 1.94 to 1.98 Å, while carbon-bromine-carbon angles approach tetrahedral geometry at approximately 109° [2]. The bromomethyl substituent is expected to adopt preferential orientations that minimize steric interactions with the cyclopentanone ring system.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 3-(Bromomethyl)cyclopentanone through both proton and carbon-13 experiments. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signal patterns reflecting the unique chemical environments within the molecule.
The bromomethyl protons appear as a distinctive doublet in the δ 3.3-3.5 ppm region with coupling constants of 6-7 Hz, consistent with geminal coupling to the adjacent methine proton [5] [6]. This downfield chemical shift reflects the deshielding effect of the electronegative bromine atom, which withdraws electron density from the neighboring carbon-hydrogen bonds [7].
Ring protons adjacent to the carbonyl group (α-position) resonate in the δ 2.4-2.6 ppm range as complex multiplets due to the electron-withdrawing nature of the ketone functionality [8]. The β-position ring protons appear at δ 1.8-2.2 ppm, representing typical aliphatic methylene chemical shifts [9]. The methine proton bearing the bromomethyl substituent exhibits signals in the δ 2.5-2.8 ppm region, reflecting the influence of both the bromine-containing side chain and the ring system .
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the various carbon environments within 3-(Bromomethyl)cyclopentanone. The carbonyl carbon appears in the characteristic ketone region at δ 215-220 ppm, consistent with five-membered ring ketones [5] [8].
The bromomethyl carbon directly bonded to bromine exhibits a signal in the δ 30-35 ppm range, reflecting the electronegativity effect of the halogen substituent [6] [9]. Ring carbons display multiple signals throughout the δ 20-45 ppm region, with specific chemical shifts dependent on their proximity to both the carbonyl group and the bromomethyl substituent [8] [9].
Broadband proton decoupling is routinely employed in carbon-13 experiments to eliminate carbon-proton coupling, resulting in simplified spectra with single resonance lines for each magnetically distinct carbon atom [11]. This technique facilitates accurate integration and chemical shift determination for structural assignment purposes.
Infrared spectroscopy of 3-(Bromomethyl)cyclopentanone reveals diagnostic absorption bands characteristic of both the ketone functionality and the organobromine structural features. The carbonyl stretching vibration appears at 1745-1750 cm⁻¹, representing a higher frequency than typical aliphatic ketones due to ring strain effects in the five-membered ring system [12] [13] [14] [15].
Cyclopentanone derivatives consistently exhibit carbonyl frequencies elevated above the standard 1715 cm⁻¹ value observed for acyclic ketones [13] [14]. This blue shift results from angle strain within the ring, which increases the force constant of the carbon-oxygen double bond [16] [15]. Cyclohexanone absorbs at 1715 cm⁻¹, while cyclopentanone appears at 1750 cm⁻¹, and cyclobutanone at 1785 cm⁻¹, demonstrating the systematic relationship between ring size and carbonyl frequency [15].
Aliphatic carbon-hydrogen stretching vibrations produce multiple overlapping bands in the 2850-3000 cm⁻¹ region, with saturated carbon-hydrogen bonds typically appearing below 3000 cm⁻¹ [17]. Carbon-hydrogen bending modes contribute medium-intensity absorptions throughout the 1350-1470 cm⁻¹ range, representing methylene deformation vibrations [18] [17].
The carbon-bromine stretching vibration appears as a medium-intensity band in the 500-700 cm⁻¹ region, characteristic of aliphatic carbon-bromine bonds [18]. Additional ring deformation modes contribute to the complex fingerprint region between 800-1200 cm⁻¹, providing diagnostic information for compound identification [17].
Mass spectrometry of 3-(Bromomethyl)cyclopentanone exhibits characteristic fragmentation patterns influenced by the presence of the bromine atom and the cyclic ketone structure. The molecular ion region displays the distinctive bromine isotope pattern with signals at m/z 177 and 179 corresponding to ⁷⁹Br and ⁸¹Br isotopes, respectively [19] [20] [21].
Bromine isotopes occur in nearly equal natural abundance (⁷⁹Br: 50.69%, ⁸¹Br: 49.31%), resulting in molecular ion peaks with approximately 1:1 intensity ratios [20] [21]. This isotopic signature provides definitive confirmation of bromine-containing compounds in mass spectrometric analysis [22] [21].
Principal fragmentation pathways include loss of bromine radical ([M-Br]⁺, m/z 98) and elimination of the entire bromomethyl group ([M-CHBr]⁺, m/z 97) through McLafferty rearrangement processes [19]. The base peak likely corresponds to the most stable fragment ion, typically either m/z 97 or 98, depending on the relative stabilities of the competing fragmentation products [19].
Bromine-containing fragment ions at m/z 79/81 represent the isotopic pattern of bromine-bearing species formed through ring fragmentation and rearrangement reactions [22] [19]. These fragments provide additional confirmatory evidence for the organobromine structural assignment and assist in molecular structure elucidation [21].